4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-Inflammatory Applications : Research has demonstrated the synthesis of novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These derivatives have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antiviral Activities : Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant anti-influenza A virus activities, specifically against the H5N1 subtype. This suggests their potential use in developing antiviral therapies (Hebishy et al., 2020).
Antimicrobial and Insecticidal Properties : Compounds synthesized from pyrimidine linked pyrazole heterocyclics have shown to possess both insecticidal and antibacterial potential, indicating their application in agricultural pest control and antimicrobial drug development (Deohate & Palaspagar, 2020).
Structural and Chemical Characterization
Heterocyclic Synthesis : The research has also delved into the synthesis of various heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These studies contribute to the understanding of the structural diversity and potential chemical functionalities of these compounds, laying the groundwork for further exploration of their biological activities and applications (Mohareb et al., 2004).
Antitumor Agents : Another notable area of research includes the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents. These studies highlight the therapeutic potential of these compounds in cancer treatment, focusing on their synthesis, characterization, and evaluation against various cancer cell lines (Nassar et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis and properties, as well as investigations into its potential uses in pharmaceuticals or other applications . Given the importance of heterocyclic compounds in medicinal chemistry, it is likely that there will be ongoing interest in compounds of this type .
Properties
IUPAC Name |
4-ethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-3-15-5-7-16(8-6-15)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBSZDCPNBFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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